N-(2-Chlorobenzyl)quinuclidin-3-amine
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Overview
Description
N-(2-Chlorobenzyl)quinuclidin-3-amine is a chemical compound with the molecular formula C14H19ClN2. It is known for its unique structure, which includes a quinuclidine ring and a 2-chlorobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzyl)quinuclidin-3-amine typically involves the reaction of quinuclidin-3-amine with 2-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include using continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, to obtain the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorobenzyl)quinuclidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as alcohols or ketones.
Reduction: Formation of reduced derivatives, often resulting in the removal of the chlorine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzyl)quinuclidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinuclidine ring and 2-chlorobenzyl group contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
N-(2-Chlorobenzyl)quinuclidin-3-amine can be compared with other similar compounds, such as:
N-(2-Bromobenzyl)quinuclidin-3-amine: Similar structure but with a bromine atom instead of chlorine.
N-(2-Fluorobenzyl)quinuclidin-3-amine: Similar structure but with a fluorine atom instead of chlorine.
N-(2-Methylbenzyl)quinuclidin-3-amine: Similar structure but with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific chemical properties and reactivity, which are influenced by the presence of the chlorine atom .
Properties
Molecular Formula |
C14H19ClN2 |
---|---|
Molecular Weight |
250.77 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C14H19ClN2/c15-13-4-2-1-3-12(13)9-16-14-10-17-7-5-11(14)6-8-17/h1-4,11,14,16H,5-10H2 |
InChI Key |
XYDUAQOXABFATD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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